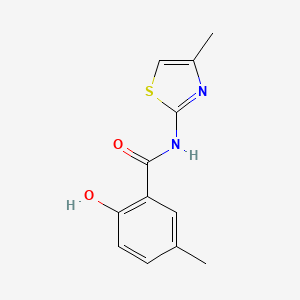
cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate: is a chemical compound with the molecular formula C14H19NO6S and a molecular weight of 329.37 g/mol . It is characterized by the presence of an ethoxy group attached to a cyclohexyl ring and a nitrobenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with cis-4-ethoxycyclohexanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction Reactions: The major product is cis-4-ethoxycyclohexyl 4-aminobenzenesulfonate.
Scientific Research Applications
cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group may also play a role in the compound’s solubility and reactivity .
Comparison with Similar Compounds
- cis-4-Methoxycyclohexyl 4-nitrobenzenesulfonate
- cis-4-Propoxycyclohexyl 4-nitrobenzenesulfonate
- cis-4-Butoxycyclohexyl 4-nitrobenzenesulfonate
Comparison: cis-4-Ethoxycyclohexyl 4-nitrobenzenesulfonate is unique due to its specific ethoxy group, which influences its reactivity and solubility compared to similar compounds with different alkoxy groups. The presence of the ethoxy group may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C14H19NO6S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
(4-ethoxycyclohexyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H19NO6S/c1-2-20-12-5-7-13(8-6-12)21-22(18,19)14-9-3-11(4-10-14)15(16)17/h3-4,9-10,12-13H,2,5-8H2,1H3 |
InChI Key |
ODNCSIZLKBQURO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)


![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)




![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)
![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)

![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

